molecular formula C20H30O4 B10820465 Prostaglandin J2-d4

Prostaglandin J2-d4

Cat. No.: B10820465
M. Wt: 338.5 g/mol
InChI Key: UQOQENZZLBSFKO-KREVBJNISA-N
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Description

Prostaglandin J2-d4 is a useful research compound. Its molecular formula is C20H30O4 and its molecular weight is 338.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O4

Molecular Weight

338.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1/i5D2,8D2

InChI Key

UQOQENZZLBSFKO-KREVBJNISA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1C=CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O

Canonical SMILES

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O

Origin of Product

United States

The Critical Role of Deuterated Lipid Standards in Eicosanoid Research

Eicosanoid metabolomics and lipidomics are powerful disciplines that aim to identify and quantify the complex array of lipid mediators, including eicosanoids, within biological systems. Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid, and are involved in processes such as inflammation, immunity, and cardiovascular function. nih.gov However, the accurate measurement of these molecules is challenging due to their low endogenous concentrations and the complexity of biological matrices. nih.govresearchgate.net

Deuterated lipid standards, which are synthetic versions of endogenous lipids where one or more hydrogen atoms are replaced by deuterium (B1214612), are crucial for overcoming these analytical hurdles. lipidmaps.orgescholarship.org The use of these standards is a cornerstone of the stable isotope dilution method, a gold-standard technique in mass spectrometry-based quantification. nih.govniph.go.jp

Key advantages of using deuterated lipid standards include:

Correction for Sample Loss: Deuterated standards are chemically almost identical to their endogenous counterparts, meaning they behave similarly during sample extraction, purification, and analysis. lipidmaps.orgnih.gov By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any loss of the analyte during these steps can be accurately accounted for, as the ratio of the analyte to the standard will remain constant. lipidmaps.org

Mitigation of Matrix Effects: Biological samples contain numerous other molecules that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the deuterated standard co-elutes and has nearly identical ionization efficiency to the natural analyte, it experiences the same matrix effects, allowing for accurate correction and reliable quantification. lipidmaps.org

Enhanced Accuracy and Precision: The use of stable isotope-labeled internal standards significantly improves the accuracy and precision of quantification compared to other methods that rely on external calibration or non-isotopic internal standards. nih.govnih.gov

Prostaglandin J2 D4: a Stable Isotope Labeled Internal Standard for Precise Quantification

Prostaglandin (B15479496) J2-d4 is specifically designed for use as an internal standard for the quantification of Prostaglandin J2 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its molecular structure is identical to that of PGJ2, with the exception of four deuterium (B1214612) atoms, which increases its molecular weight without significantly altering its chemical properties. caymanchem.commedchemexpress.com This mass shift allows the mass spectrometer to distinguish between the endogenous PGJ2 and the added PGJ2-d4 standard, enabling precise quantification. nih.gov

The stable isotope dilution method using PGJ2-d4 involves adding a known quantity of the deuterated standard to the biological sample before extraction. Following sample preparation and chromatographic separation, the sample is analyzed by mass spectrometry. The instrument measures the signal intensities of both the endogenous PGJ2 and the PGJ2-d4 standard. By comparing the ratio of these signals to a calibration curve generated with known concentrations of both compounds, the exact amount of endogenous PGJ2 in the original sample can be determined with high accuracy. nih.govnih.gov

Table 1: Chemical Properties of Prostaglandin J2-d4

PropertyValueSource
Formal Name (Z)-7-((1S,5R)-5-((S,E)-3-hydroxyoct-1-en-1-yl)-4-oxocyclopent-2-en-1-yl)hept-5-enoic-3,3,4,4-d4 acid caymanchem.com
CAS Number 2738376-80-0 caymanchem.com
Molecular Formula C₂₀H₂₆D₄O₄ caymanchem.com
Molecular Weight 338.5 caymanchem.com
Purity ≥99% deuterated forms (d1-d4) caymanchem.com

An Overview of Prostaglandin J2 and Its Key Metabolites in Biological Systems

Mass Spectrometry-Based Quantification Techniques for Prostanoids

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is the cornerstone for quantifying prostaglandins and their metabolites. Deuterated analogs like PGJ2-d4 are indispensable for accurate measurement, compensating for variations in sample preparation, extraction efficiency, and ionization suppression.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS), and specifically LC-MS/MS (tandem mass spectrometry), is widely adopted for the analysis of prostaglandins due to its ability to separate complex mixtures and provide highly specific detection. PGJ2-d4 is employed as an internal standard in LC-MS/MS assays designed to quantify PGJ2 bertin-bioreagent.comvincibiochem.itcaymanchem.com. These methods typically utilize electrospray ionization (ESI) in negative ion mode, capitalizing on the acidic nature of the prostaglandin carboxyl group to generate stable precursor ions ub.edutandfonline.comnih.govlipidmaps.org. The hyphenation of liquid chromatography with tandem mass spectrometry allows for the separation of isobaric and geometric isomers, which is crucial for accurate prostaglandin quantification tandfonline.comnih.govresearchgate.net.

In LC-MS/MS analyses, PGJ2-d4 is added to samples prior to extraction. Its similar chemical properties to PGJ2 ensure co-extraction and comparable ionization efficiency, thus effectively correcting for any analyte losses or matrix effects during sample processing and analysis nih.govbertin-bioreagent.comcaymanchem.com. The quantification relies on monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and its deuterated standard tandfonline.comnih.govnih.govsciex.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of prostaglandins. While LC-MS is often preferred for its direct analysis capabilities, GC-MS can also be employed for PGJ2 quantification with PGJ2-d4 serving as the internal standard bertin-bioreagent.comvincibiochem.itcaymanchem.combertin-bioreagent.comcaymanchem.com. Prostaglandins, due to their polarity and relatively low volatility, typically require derivatization prior to GC-MS analysis to improve their chromatographic behavior and ionization efficiency. Common derivatization strategies involve esterification of the carboxylic acid group and silylation of hydroxyl groups. The use of PGJ2-d4, with its identical derivatization profile, ensures accurate correction for any variations introduced during these derivatization steps and subsequent GC-MS analysis.

High-Resolution Multiple-Reaction Monitoring (MRM) for Targeted Eicosanoid Assays

High-Resolution Multiple-Reaction Monitoring (HR-MRM) represents an advancement in targeted eicosanoid analysis, offering enhanced selectivity and sensitivity. This technique utilizes hybrid mass spectrometers, such as quadrupole-time-of-flight (Q-TOF) instruments, to acquire product ion spectra with high mass accuracy. PGJ2-d4, as a deuterated analog, is instrumental in these HR-MRM workflows for targeted quantification of PGJ2. The high resolution of HR-MRM allows for the precise selection of precursor and product ions, thereby minimizing interference from isobaric compounds and matrix components, leading to improved signal-to-noise ratios and more accurate quantification bioanalysis-zone.com. The use of PGJ2-d4 in HR-MRM assays provides a robust internal standard that tracks potential variations in ionization and detection, ensuring the reliability of targeted eicosanoid measurements.

Rigorous Method Validation and Performance Characteristics

The reliability of analytical methods employing PGJ2-d4 hinges on comprehensive validation, assessing key performance characteristics such as sensitivity, linearity, accuracy, and precision.

Assessment of Sensitivity and Lower Limit of Quantification

Sensitivity is a critical parameter, particularly when quantifying low-abundance biomarkers like prostaglandins. The Lower Limit of Quantification (LLOQ) defines the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. Methods utilizing deuterated internal standards like PGJ2-d4 aim to achieve very low LLOQs. For instance, LC-MS/MS methods developed for related prostaglandins have reported LLOQs in the picogram per milliliter (pg/mL) range.

Table 1: Representative Lower Limits of Quantification (LLOQ) for Prostaglandin Analysis

Analyte (or related)MethodLLOQReference
15d-PGJ2LC-MS/MS2.5 pg mL⁻¹ nih.govresearchgate.net
PGE2LC-MS/MS25 pg mL⁻¹ researchgate.netresearchgate.net
PGD2LC-MS/MS50 pg mL⁻¹ researchgate.netresearchgate.net
Various EicosanoidsLC-MS/MSpg/mL range ub.edu

These values highlight the capability of modern LC-MS/MS techniques, when coupled with appropriate internal standards like PGJ2-d4, to detect and quantify prostaglandins at very low concentrations.

Evaluation of Linearity and Generation of Calibration Standards

The linearity of an analytical method describes the direct proportionality between the analyte concentration and the instrument's response. This is established by generating calibration curves using a series of standards prepared at known concentrations. For PGJ2 quantification using PGJ2-d4 as an internal standard, calibration standards are typically prepared by spiking known amounts of PGJ2 (and PGJ2-d4) into a matrix that mimics the biological sample. The ratio of the analyte's response to the internal standard's response is then plotted against the known concentrations.

Table 2: Linearity Ranges and R² Values in Prostaglandin Quantification Assays

Analyte (or related)MethodLinearity RangeR² ValueInternal Standard UsedReference
PGE2 & PGD2LC-MS/MS1 pg to 100 ng1.0000PGE2-d4 / PGD2-d4 nih.gov
15d-PGJ2LC-MS/MS2.5 to 500 pg mL⁻¹0.998d4-15d-PGJ2 nih.govresearchgate.net
Various EicosanoidsLC-MS/MS1-100 pg µL⁻¹> 0.99Deuterated IS nih.gov
13,14-dihydro-15-keto-PGD2LC-MS/MS10 to 2500 ng/mL0.9999PGE2-d4 researchgate.net
Prostaglandins, etc.LC-MS/MS0.01–5.0 nmol/LN/ADeuterated IS researchgate.net
Various EicosanoidsLC-MS/MSDynamic ranges (R² =0.990-0.999)0.990-0.999N/A semanticscholar.org

These linearity ranges, often exceeding several orders of magnitude, demonstrate the robustness of LC-MS/MS methods when employing appropriate internal standards like PGJ2-d4 for accurate quantitative analysis. The high R² values indicate a strong linear correlation between the measured response and the analyte concentration, validating the quantitative performance of the assay.

Determination of Selectivity, Inter- and Intraday Precision, and Accuracy

Method validation is a critical step in establishing the reliability of any quantitative assay. When employing PGJ2-d4 as an internal standard, key validation parameters are assessed to ensure the method's suitability for its intended purpose.

Selectivity: Selectivity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present in the sample matrix. For prostaglandins, this often involves using multiple reaction monitoring (MRM) transitions, typically a quantifier and a qualifier ion, to ensure specificity researchgate.netnih.gov. The distinct mass-to-charge ratio of PGJ2-d4 allows for its clear separation from PGJ2, ensuring that the internal standard does not interfere with the analyte signal and vice versa.

Inter- and Intraday Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Intraday Precision (Within-day): This is assessed by analyzing replicates of quality control (QC) samples within a single analytical run europa.eunih.gov. Studies utilizing deuterated prostaglandins have reported intraday coefficients of variation (CV) generally below 11.8% researchgate.netnih.gov. For instance, a method for 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) showed intraday CVs below 11.8% researchgate.net.

Interday Precision (Between-day): This is determined by analyzing QC samples on different days over a period of time europa.eunih.gov. Similar to intraday precision, interday CVs for prostaglandin analysis using deuterated standards have been reported to be below 14.7% researchgate.netnih.gov.

Accuracy: Accuracy reflects the closeness of agreement between the value found and the accepted reference value. It is typically assessed by comparing the measured concentration of spiked samples to the known spiked concentration (recovery) or by calculating the percent relative error (%RE) nih.gov. Studies involving deuterated prostaglandins have demonstrated accuracies ranging from 83% to 109% researchgate.netresearchgate.net and 90.4% to 113.9% researchgate.netdmbj.org.rs. For example, a method for 8-iso-Prostaglandin F2α using a deuterated standard reported accuracy values between 90.4% and 113.9% researchgate.netdmbj.org.rs.

Advanced Sample Preparation and Extraction Methodologies for Biological Matrices

Effective sample preparation is paramount for the successful quantification of prostaglandins in biological matrices such as plasma, serum, and urine. These steps aim to remove interfering substances, concentrate the analytes, and ensure compatibility with the analytical instrument.

Optimized Liquid-Liquid Extraction (LLE) Protocols

Liquid-liquid extraction (LLE) is a common technique for isolating prostaglandins from biological fluids. Optimized LLE protocols often involve specific solvent systems and pH adjustments to maximize analyte recovery while minimizing the extraction of interfering compounds.

Solvent Systems: Ethyl acetate (B1210297) is frequently used as the organic solvent for prostaglandin extraction due to its effectiveness in partitioning these lipid-soluble compounds from aqueous matrices researchgate.netdmbj.org.rsnih.govd-nb.info. Other solvents like methanol (B129727) and acetonitrile (B52724) are also employed, often in combination with water or buffer solutions, sometimes followed by SPE sciex.comuib.noresearchgate.net.

Phase Separation: A modified LLE approach utilizing phase separation has been developed, where the addition of a saturated salt solution (e.g., NaH₂PO₄) aids in precipitating plasma proteins and creating distinct layers, facilitating cleaner separation of the organic extract containing the analytes dmbj.org.rsnih.gov. This method enhances extraction yield and purifies the product for instrumental analysis researchgate.netdmbj.org.rsnih.gov.

Strategies for Plasma Protein Precipitation and Separation

Protein precipitation is a crucial initial step in preparing plasma samples for prostaglandin analysis, as proteins can interfere with chromatographic separation and mass spectrometry detection.

Solvent-Based Precipitation: Simple protein precipitation using organic solvents such as acetonitrile or ethanol (B145695) is a widely adopted method uib.noresearchgate.netchromatographyonline.com. Following solvent addition, centrifugation is employed to pellet the precipitated proteins. The supernatant, containing the extracted prostaglandins and the internal standard, is then collected for further analysis chromatographyonline.com.

Phase Separation LLE: As mentioned above, the phase separation LLE method inherently includes protein precipitation and separation as part of its protocol, offering a combined extraction and purification step dmbj.org.rsnih.gov.

Mechanistic Role of Isotopic Labeling in Overcoming Matrix Effects and Enhancing Quantification

Exploitation of Distinct Mass Shifts for Precise Analyte Quantification

Isotopic labeling introduces a specific mass difference between the analyte and the internal standard. This mass shift allows the mass spectrometer to distinguish between the endogenous prostaglandin and its deuterated analogue, even when they co-elute chromatographically.

Differential Detection: PGJ2-d4, with its four deuterium (B1214612) atoms, will exhibit a mass-to-charge ratio (m/z) that is approximately 4 Da higher than that of PGJ2 scbt.comcaymanchem.com. This difference is exploited during the MRM acquisition, where specific precursor-to-product ion transitions are monitored for both the analyte and the IS. For example, if PGJ2 transitions are monitored as m/z 351→271, then PGJ2-d4 would be monitored as m/z 355→275 nih.gov. This allows for precise quantification by calculating the ratio of the analyte signal to the internal standard signal, which effectively corrects for variations in ionization efficiency and sample losses that occur during sample preparation and analysis myadlm.orgcreative-proteomics.comnih.gov.

Optimization of Ionization Processes and Enhancement of Signal Clarity

Deuterium-labeled internal standards are designed to mimic the ionization behavior of their unlabeled counterparts. This similarity is critical for accurately compensating for matrix effects.

Minimizing Ion Suppression/Enhancement: Matrix effects, such as ion suppression or enhancement, arise from co-eluting endogenous compounds that alter the ionization efficiency of the analyte in the mass spectrometer myadlm.orgwaters.com. Because PGJ2-d4 possesses nearly identical physicochemical properties to PGJ2 (except for the mass difference), it experiences similar ionization and chromatographic behavior. Consequently, any matrix-induced suppression or enhancement that affects PGJ2 will also affect PGJ2-d4 proportionally. By using the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to improved accuracy and precision scbt.commyadlm.orgcreative-proteomics.com.

Enhanced Signal Clarity: The distinct mass shift also contributes to enhanced signal clarity by allowing the mass spectrometer to specifically target and detect the labeled standard, reducing background noise and potential interference from isobaric compounds or other matrix components scbt.com. This leads to a better signal-to-noise ratio, crucial for detecting low-abundance prostaglandins.

Endogenous Formation Pathways from Prostaglandin D2 (PGD2)

Prostaglandin D2 is a primary prostanoid synthesized from Prostaglandin H2 (PGH2) by the action of PGD2 synthase. wikipedia.org While PGD2 has its own distinct biological roles, it also serves as the precursor for the J-series prostaglandins through dehydration reactions. researchgate.netreactome.org This conversion can occur spontaneously or be accelerated by proteins like albumin.

Human serum albumin (HSA), the most abundant protein in blood plasma, plays a significant role in the metabolism and transport of various molecules, including prostaglandins. nih.govdovepress.com Research has demonstrated that albumin can catalyze the dehydration of PGD2 to form PGJ2. jci.orgcaymanchem.combertin-bioreagent.com This process involves the elimination of the C-9 hydroxyl group from the PGD2 molecule. caymanchem.combertin-bioreagent.com The catalytic function of albumin is not merely a passive binding effect but an active enhancement of the conversion rate. researchgate.netjci.org Studies have shown that albumin not only accelerates the initial dehydration to PGJ2 but also facilitates the subsequent isomerization to other derivatives. researchgate.netnih.gov The binding of PGD2 to albumin creates a microenvironment that promotes the chemical alterations leading to the formation of J-series prostaglandins. nih.gov

In addition to albumin-catalyzed conversion, PGD2 can undergo spontaneous, non-enzymatic dehydration to form PGJ2 in vitro. jci.orgnih.gov This reaction proceeds without the need for a protein catalyst and can occur in aqueous solutions, such as phosphate-buffered saline and cell-free culture medium. nih.govresearchgate.net The spontaneous pathway involves the loss of a water molecule from the cyclopentane ring of PGD2, resulting in the formation of the characteristic α,β-unsaturated ketone of the cyclopentenone ring found in PGJ2. researchgate.netreactome.org This chemical instability is a key feature of PGD2, leading to its transformation into the J2 series. researchgate.net

Generation and Identification of Key Downstream Metabolites

Following the initial formation of PGJ2, a series of further transformations occur, yielding biologically active downstream metabolites. These reactions involve isomerization and further dehydration, creating a cascade of related compounds. pnas.org

15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) is a significant terminal product in this metabolic pathway. pnas.org It is formed from PGD2 through the sequential elimination of two water molecules. caymanchem.com The process begins with the conversion of PGD2 to PGJ2, which is then metabolized further. pnas.orgresearchgate.net An intermediate in this pathway, Δ12-PGJ2, undergoes a dehydration reaction across its 15-hydroxyl group and the adjacent carbon-14, creating a new double bond and resulting in the formation of 15d-PGJ2. wikipedia.orgreactome.org This final metabolite has been identified as a high-affinity ligand for the peroxisome proliferator-activated receptor γ (PPARγ). pnas.org While albumin can promote these reactions, the conversion of PGD2 to 15d-PGJ2 can also occur via an albumin-independent mechanism. nih.govnih.gov

Δ12-Prostaglandin J2 (Δ12-PGJ2) is an important intermediate metabolite formed from PGJ2. pnas.orgwikipedia.org Human serum albumin has been shown to catalyze the conversion of PGJ2 into Δ12-PGJ2. nih.gov This transformation involves a spontaneous isomerization where the double bond at the carbon 13,14 position shifts to the carbon 12,13 position. wikipedia.org Δ12-PGJ2 has been detected as a metabolite in plasma and urine. nih.govnih.gov Its formation is a key step in the metabolic cascade leading from PGD2 to 15d-PGJ2. pnas.org

Research Findings on Prostaglandin Metabolism

Table 1: Key Metabolic Transformations of PGD2

Precursor Metabolite Key Transformation Influencing Factors
Prostaglandin D2 (PGD2) Prostaglandin J2 (PGJ2) Dehydration (loss of C-9 hydroxyl) Spontaneous, Albumin-Accelerated jci.orgcaymanchem.com
Prostaglandin J2 (PGJ2) Δ12-Prostaglandin J2 (Δ12-PGJ2) Isomerization (double bond shift) Spontaneous, Albumin-Catalyzed nih.govwikipedia.org

Table 2: Compound Names

Compound Name Abbreviation
This compound PGJ2-d4
Prostaglandin J2 PGJ2
Prostaglandin D2 PGD2
Prostaglandin H2 PGH2
15-deoxy-Δ12,14-Prostaglandin J2 15d-PGJ2
Δ12-Prostaglandin J2 Δ12-PGJ2
Human Serum Albumin HSA

Molecular Mechanisms of Action and Receptor Interactions of Prostaglandin J2

Prostaglandin (B15479496) J2 and its metabolites, most notably 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), are lipid mediators derived from the dehydration of prostaglandin D2 (PGD2). nih.gov Their biological effects are multifaceted, arising from both interactions with specific cell surface receptors and direct covalent modification of intracellular proteins.

Prostaglandin D2 Receptor Agonism and Signaling Cascades

PGJ2 and its derivatives are recognized as ligands for the two main receptors of PGD2: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. researchgate.netnih.gov These two receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling pathways, often with opposing physiological outcomes. researchgate.net

The binding affinities of PGJ2 and its metabolites for DP1 and DP2 receptors vary, which contributes to their diverse biological effects. Generally, PGD2 metabolites exhibit a selective binding affinity for the DP2 receptor over the DP1 receptor. nih.gov Competitive receptor binding assays have shown that PGJ2 and PGD2 have similar IC50 values for DP receptors, suggesting that the marked potency of PGJ2 is not solely attributable to a higher affinity. researchgate.net In one study, the IC50 values for the inhibition of [3H]PGD2 binding to DP receptors were 2.48 nM for PGD2 and 5.11 nM for PGJ2. researchgate.net

The DP2 receptor, a member of the chemoattractant G-protein coupled receptor family, is phylogenetically distant from other classical prostanoid receptors. researchgate.net PGD2 and its metabolites, including Δ12-PGJ2, bind to DP2 with a higher affinity than to DP1. nih.gov The rank order of potency for DP2 binding is PGD2 > Δ12-PGJ2 > Δ12-PGD2. nih.gov The cyclopentenone prostaglandins (B1171923), such as PGJ2 and 15d-PGJ2, have binding affinities and activating potencies on the DP2 receptor that are similar to those of PGD2. acs.org

Binding Affinities of Prostaglandin D2 and its Metabolites for DP Receptors
CompoundReceptorIC50 (nM)Reference
Prostaglandin D2 (PGD2)DP2.48 researchgate.net
Prostaglandin J2 (PGJ2)DP5.11 researchgate.net
Δ12-Prostaglandin J2 (Δ12-PGJ2)DP26.8 (Ki) nih.gov
Δ12-Prostaglandin D2 (Δ12-PGD2)DP27.63 (Ki) nih.gov

The activation of DP1 and DP2 receptors by PGJ2 leads to divergent effects on intracellular cyclic AMP (cAMP) levels. The DP1 receptor is coupled to the Gs alpha subunit of heterotrimeric G proteins. researchgate.net Activation of DP1 by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. acs.org This signaling pathway is associated with various cellular responses, including the inhibition of apoptosis in eosinophils. researchgate.net

In contrast, the DP2/CRTH2 receptor is coupled to the Gi alpha subunit of G proteins. acs.org Activation of DP2 by ligands such as PGD2 and its metabolites suppresses adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels. acs.org This is often accompanied by an increase in intracellular calcium mobilization. nih.gov The reduction in cAMP is a key component of the pro-inflammatory signaling mediated by the DP2 receptor, which includes the chemotaxis and activation of immune cells like Th2 lymphocytes, eosinophils, and basophils. nih.gov Interestingly, some studies have suggested that certain biological effects of PGJ2, such as the inhibition of DNA synthesis, can occur independently of changes in cAMP levels. nih.gov

Receptor-Independent Biological Activities and Covalent Adduct Formation

A significant aspect of the biological activity of Prostaglandin J2 and its derivatives stems from their ability to interact directly with cellular components in a receptor-independent manner. This is primarily due to the electrophilic nature of their cyclopentenone ring.

Electrophilic Character and Michael Addition Reactions with Cellular Nucleophiles

Prostaglandins of the J2-series, including PGJ2 and particularly 15d-PGJ2, possess a reactive α,β-unsaturated carbonyl group within their cyclopentenone ring structure. acs.orgresearchgate.net This structural feature confers a potent electrophilic character to the molecule, making it susceptible to nucleophilic attack through a process known as Michael addition. acs.orgresearchgate.net The primary cellular nucleophiles that react with these electrophilic prostaglandins are the sulfhydryl (thiol) groups of cysteine residues in proteins and the antioxidant molecule glutathione (B108866) (GSH). researchgate.netacs.org The covalent bond formed through this reaction is stable, leading to the formation of prostaglandin-protein adducts that can alter the structure and function of the modified proteins. researchgate.net

Formation of Covalent Adducts with Key Cysteines in Proteins and Glutathione (GSH)

The covalent modification of proteins by PGJ2 and its metabolites is not random; rather, it targets specific cysteine residues in a variety of proteins, leading to a modulation of their activity. This mechanism is increasingly recognized as a crucial component of the anti-inflammatory and pro-apoptotic effects of these lipids.

A diverse range of cellular proteins have been identified as targets for covalent adduction by cyclopentenone prostaglandins. researchgate.net These include transcription factors, cytoskeletal proteins, signaling kinases, and proteins involved in redox control. researchgate.net For example, 15d-PGJ2 has been shown to covalently modify and inhibit the activity of the transcription factor STAT3 by binding to cysteine 259. nih.gov It also targets the 19S regulatory subunit of the proteasome, leading to an inhibition of proteasome activity. nih.gov Another critical target is Keap1, a protein involved in the regulation of the antioxidant response. Covalent modification of Keap1 by 15d-PGJ2 leads to the activation of the Nrf2-dependent antioxidant pathway. nih.govportlandpress.com

In addition to proteins, PGJ2 readily forms covalent adducts with glutathione (GSH), a major intracellular antioxidant. acs.orgacs.org The reaction with GSH can be considered a detoxification pathway, as it neutralizes the reactive electrophile. portlandpress.com However, the formation of PGJ2-GSH conjugates can also have its own biological consequences. The formation of these adducts is catalyzed by glutathione S-transferases (GSTs). nih.gov

Examples of Protein Targets Covalently Modified by Prostaglandin J2 Derivatives
Protein TargetModified Cysteine ResidueFunctional Consequence of ModificationReference
STAT3Cys259Inhibition of phosphorylation, dimerization, and transcriptional activity nih.gov
Proteasome (19S subunit)MultipleInhibition of proteasome activity nih.gov
Keap1Not specifiedActivation of Nrf2-dependent antioxidant response nih.govportlandpress.com
VimentinCys328Modification of cytoskeletal protein researchgate.net
α-EnolaseCys118, Cys388Reversible S-oxidation/thiolation acs.org

Cellular and Subcellular Targets and Physiological Impact of Prostaglandin J2

Neurotoxicity and Contribution to Neurodegenerative Processes

PGJ2 is recognized as a neurotoxic product of inflammation and is linked to the pathological processes seen in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov Its neurotoxicity stems from its ability to induce oxidative stress, disrupt protein degradation pathways, and alter the processing of key neuronal proteins. nih.gov

Prostaglandin (B15479496) J2 is a potent inducer of neuronal cell death through apoptosis. nih.gov This process is tightly linked to its capacity to generate oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govmdpi.com In neuronal cells, PGJ2 can inhibit mitochondrial function, a primary source of cellular ROS. nih.govresearchgate.net Specifically, it has been shown to inhibit complex I of the mitochondrial electron transport chain. nih.govnih.gov This disruption leads to increased ROS production, reduced mitochondrial membrane potential, and ultimately triggers the apoptotic cascade, involving the activation of caspases. nih.govmdpi.com Studies have shown that while thiol-reducing agents can protect neuronal cells from the damaging effects of PGJ2, other antioxidants like ascorbic acid may not be effective, highlighting specific pathways of oxidative damage. nih.gov

A hallmark of many neurodegenerative diseases is the presence of protein aggregates within neurons, often composed of ubiquitinated proteins. nih.gov PGJ2 directly contributes to this pathology by impairing the ubiquitin-proteasome pathway (UPP), the cell's primary system for degrading misfolded or damaged proteins. nih.govnih.gov

The accumulation of ubiquitinated proteins induced by PGJ2 is mediated by at least two distinct mechanisms:

Inhibition of the 26S Proteasome: The 26S proteasome is the central catalytic component of the UPP. PGJ2 impairs its function by causing oxidative modification of its subunits and disrupting its proper assembly, which is an ATP-dependent process. nih.govnih.gov

Inhibition of Deubiquitinating Enzymes (DUBs): PGJ2 can inhibit the activity of deubiquitinating enzymes, such as UCH-L1 (ubiquitin C-terminal hydrolase L1). nih.gov

Covalent Modification of UPP Components: The electrophilic nature of PGJ2 allows it to form covalent adducts with critical cysteine residues in various UPP components, including E1 activating enzymes and E2 conjugating enzymes, further disrupting the ubiquitination process. nih.govresearchgate.net

This multifaceted inhibition of the UPP leads to a failure in protein clearance, causing the buildup and aggregation of ubiquitinated proteins, a key pathological feature observed in neurodegenerative conditions. nih.govnih.gov

The processing of amyloid precursor protein (APP) is central to the pathology of Alzheimer's disease. nih.govcuny.edu PGJ2 has been shown to influence this process by modulating a post-translational modification known as O-GlcNAcylation—the attachment of β-N-acetylglucosamine to proteins. nih.govnih.gov

Regulation of Cellular Proliferation and Antimitotic Effects

Prostaglandin J2 and its metabolite 15d-PGJ2 exhibit complex, often biphasic, effects on cellular proliferation. doi.org Their impact is highly dependent on their concentration and the cell type.

At low concentrations (in the nanomolar to low micromolar range), J2 prostaglandins (B1171923) can promote cell proliferation. nih.govnih.gov For example, PGJ2 at concentrations up to 10 µM and 15d-PGJ2 at concentrations up to 2.5 µM were found to cause proliferation in human glomerular mesangial cells. nih.gov Similarly, low concentrations of 15d-PGJ2 (around 0.3 µM) facilitated the proliferation of mouse hippocampal neural progenitor cells (NPCs). doi.org

Conversely, at higher concentrations, these prostaglandins display potent antimitotic and pro-apoptotic effects. nih.govdoi.orgnih.gov In the same studies, 15d-PGJ2 at concentrations above 5 µM induced cell death in mesangial cells, while concentrations from 0.5 to 10 µM suppressed the proliferation of NPCs and increased apoptosis. doi.orgnih.gov This antiproliferative activity is a frequently described characteristic of J2 prostaglandins and forms the basis of interest in their potential as antitumoral agents. nih.govresearchgate.net

Table 1: Concentration-Dependent Effects of J2 Prostaglandins on Cellular Proliferation

CompoundCell TypeConcentrationObserved EffectSource
PGJ2Human Glomerular Mesangial CellsUp to 10 µMProliferation nih.gov
15d-PGJ2Human Glomerular Mesangial Cells≤ 2.5 µMProliferation nih.gov
15d-PGJ2Human Glomerular Mesangial Cells> 5 µMCell Death (Apoptosis) nih.gov
15d-PGJ2Mouse Hippocampal Neural Progenitor Cells~0.3 µMFacilitated Proliferation doi.org
15d-PGJ2Mouse Hippocampal Neural Progenitor Cells0.5 - 10 µMSuppressed Proliferation doi.org

Diverse Immunomodulatory Roles in Inflammation

The role of J2 prostaglandins in inflammation is multifaceted, exhibiting both pro- and anti-inflammatory properties depending on the cellular context and the specific signaling pathways activated. nih.govnih.gov

J2 prostaglandins can exert potent anti-inflammatory effects, which are often attributed to the activation of the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma) or the covalent modification and inhibition of pro-inflammatory signaling components. nih.govfrontiersin.org These anti-inflammatory actions include inhibiting the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govfrontiersin.org They can also suppress the activation of key inflammatory cells such as microglia and astrocytes. nih.gov

Conversely, under different conditions, J2 prostaglandins act as pro-inflammatory agents. nih.gov They can stimulate the production of pro-inflammatory chemokines like IL-8 and activate microglia and astrocytes, which are key players in neuroinflammation. nih.gov Furthermore, PGJ2 can enhance the expression of COX-2, the enzyme responsible for its own synthesis, potentially creating a positive feedback loop that sustains and amplifies chronic inflammation. nih.govnih.gov This dual nature means that while PGJ2 can help resolve acute inflammation, it may also contribute to the transition and maintenance of chronic inflammatory states that underlie various diseases. nih.govnih.gov

Table 2: Dual Immunomodulatory Actions of J2 Prostaglandins

Effect TypeMechanism/TargetSource
Anti-inflammatoryInhibition of iNOS, TNF-α, IL-1β production nih.govfrontiersin.org
Suppression of microglia and astrocyte activation nih.gov
Activation of PPARγ signaling nih.govfrontiersin.org
Pro-inflammatoryStimulation of IL-8 production nih.gov
Activation of microglia and astrocytes nih.gov
Upregulation of COX-2 expression nih.govnih.gov

Differential Regulation of Proinflammatory Mediators (e.g., iNOS, TNFα, IL1β, IL8)

Prostaglandin J2 (PGJ2) and its metabolite 15d-PGJ2 exhibit a complex and often contradictory role in regulating key proinflammatory mediators. Their effects are highly context-dependent, varying with cell type, concentration, and the specific inflammatory stimulus. These prostaglandins can suppress the expression of certain inflammatory genes while, under different conditions, inducing others.

Inhibition of Proinflammatory Mediators:

A significant body of research highlights the anti-inflammatory properties of 15d-PGJ2 through the suppression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNFα), and interleukin-1beta (IL-1β). The mechanisms underlying this suppression are multifaceted and involve both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent pathways.

iNOS: 15d-PGJ2 is a potent inhibitor of iNOS expression in activated macrophages and microglia. medchemexpress.commedchemexpress.com This inhibition occurs at the transcriptional level, with studies demonstrating that 15d-PGJ2 can suppress the iNOS promoter activity. medchemexpress.com The mechanisms are twofold:

PPARγ-dependent: At lower concentrations, 15d-PGJ2 activates PPARγ, a nuclear receptor known to repress inflammatory gene expression. medchemexpress.com

PPARγ-independent: At higher concentrations, 15d-PGJ2 can inhibit iNOS induction even in cells lacking PPARγ. medchemexpress.com This is achieved by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. Research indicates that 15d-PGJ2 can directly inhibit the activity of IκB kinase (IKK) and also prevent the DNA binding of NF-κB subunits, thereby blocking the transcription of the iNOS gene. medchemexpress.com

TNFα: The suppression of TNFα by 15d-PGJ2 also proceeds through multiple avenues. In human monocytic cells, 15d-PGJ2 was found to inhibit lipopolysaccharide (LPS)-induced TNFα mRNA expression in a PPARγ-independent manner. bertin-bioreagent.com A key mechanism involves the modification of chromatin structure. 15d-PGJ2 reduces the acetylation of histone H3 and H4 at the TNFα promoter, a process that leads to a more condensed chromatin state and transcriptional repression. bertin-bioreagent.com This effect can be reversed by inhibitors of histone deacetylases (HDACs), suggesting that 15d-PGJ2's suppressive action is linked to the regulation of histone-modifying enzymes. bertin-bioreagent.com

IL-1β: The J2 series of prostaglandins can inhibit the production of IL-1β. nih.gov For example, 15d-PGJ2 has been shown to suppress IL-1β-induced expression of other inflammatory genes, such as cyclooxygenase-2 (COX-2), by inhibiting the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, which are critical for the activation of the transcription factor AP-1. capes.gov.br In human M1 macrophages, PGJ2 and 15d-PGJ2 were found to downregulate the expression of IL-1β. immunomart.org

Induction of Proinflammatory Mediators:

In contrast to its anti-inflammatory actions, PGJ2 can also act as a proinflammatory agent, most notably by stimulating the production of interleukin-8 (IL-8).

IL-8: Studies in human macrophage cell lines have shown that 15d-PGJ2 upregulates the expression of the IL-8 gene in a time- and concentration-dependent manner. caymanchem.com This effect appears to be mediated through the mitogen-activated protein kinase (MAPK) signaling pathway, as inhibitors of MAPK signaling markedly reduce this 15d-PGJ2-induced IL-8 expression. caymanchem.com Interestingly, this upregulation is independent of PPARγ activation and is enhanced by inhibitors of NF-κB, suggesting a complex interplay of signaling pathways. nih.govcaymanchem.com This proinflammatory role highlights the dual nature of PGJ2's immunomodulatory functions.

Interactive Data Table: Differential Regulation of Proinflammatory Mediators by PGJ2/15d-PGJ2

MediatorEffectCell Type(s)Key Mechanism(s)PPARγ DependenceReference(s)
iNOS InhibitionMacrophages, Microglia, AstrocytesInhibition of NF-κB (IKK inhibition, reduced DNA binding), iNOS promoter suppressionBoth Dependent & Independent medchemexpress.commedchemexpress.com
TNFα InhibitionMonocytes, MacrophagesReduced histone H3/H4 acetylation at the promoter, NF-κB inhibitionIndependent bertin-bioreagent.com
IL-1β InhibitionMacrophagesDownregulation of gene expression, inhibition of ERK/JNK pathwaysNot fully elucidated nih.govcapes.gov.brimmunomart.org
IL-8 InductionMacrophages, Endothelial CellsActivation of MAPK signaling pathwayIndependent nih.govcaymanchem.com

Mechanisms of Microglia and Astrocyte Activation and Suppression

In the central nervous system (CNS), microglia and astrocytes are key players in the inflammatory response. Prostaglandin J2 and its derivatives exert profound, yet dichotomous, effects on these glial cells, capable of both suppressing their activation to resolve inflammation and, conversely, promoting an activated state that can contribute to neurodegeneration.

Suppression of Microglia and Astrocyte Activation:

The suppressive effects of J2 prostaglandins are crucial for dampening neuroinflammatory responses and are primarily mediated by 15d-PGJ2.

Microglia: 15d-PGJ2 is a potent inhibitor of microglial activation. It effectively suppresses the production of inflammatory mediators like iNOS in LPS-stimulated microglia. medchemexpress.com This suppression is achieved by inhibiting the transcriptional activity of NF-κB. medchemexpress.com Notably, this action does not prevent the translocation of NF-κB to the nucleus but rather interferes with its ability to activate gene transcription, a mechanism that can be independent of PPARγ. medchemexpress.com

Astrocytes: In human astrocytes, 15d-PGJ2 inhibits a wide array of inflammatory responses induced by IL-1. medchemexpress.com It suppresses the expression of cytokines (TNFα, IL-6), chemokines, and iNOS. medchemexpress.com This deactivation of astrocytes is achieved through the inhibition of both the NF-κB and the MAPK (p38 and JNK) signaling pathways. medchemexpress.com Furthermore, in a model of manganese-induced neurotoxicity, 15d-PGJ2 was shown to protect astrocytes by suppressing NF-κB activation through multiple mechanisms, including the inhibition of IKK phosphorylation and the upstream PI3K/Akt pathway. medchemexpress.com Another critical protective mechanism involves the activation of the Nrf2 pathway in astrocytes, which upregulates antioxidant gene expression, thereby protecting neurons non-cell autonomously. semanticscholar.orgfrontiersin.org This Nrf2-mediated neuroprotection is independent of PPARγ. frontiersin.org

Activation of Microglia and Astrocytes:

Despite their well-documented anti-inflammatory roles, J2 prostaglandins can also promote glial activation, contributing to a neuroinflammatory state.

Microglia: Prostaglandin D2 (PGD2), the precursor to PGJ2, is produced by activated microglia and can, in turn, enhance microglial activation, creating a potential feedback loop. nih.gov In a rat model of neuroinflammation, direct microinfusions of PGJ2 into the brain induced the morphological and functional activation of microglia, which was associated with dopaminergic neuron loss. This activation may be part of a self-perpetuating cycle of chronic inflammation, potentially driven by PGJ2-induced upregulation of COX-2. nih.gov

Astrocytes: Activated microglia release PGD2, which then acts on astrocytes to promote astrogliosis, a hallmark of neuroinflammation. nih.gov Cultured astrocytes express PGD2 receptors (DP1 and DP2), and stimulation with PGD2 enhances the production of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation. nih.gov This microglia-astrocyte interaction mediated by the PGD2/PGJ2 pathway can exacerbate demyelination and neurodegeneration. nih.gov The activation of astrocytes by J2 prostaglandins can also be part of a broader inflammatory response that includes the production of chemokines and other mediators that recruit immune cells. nih.gov

The balance between the suppressive and activating effects of J2 prostaglandins on glial cells is likely determined by factors such as their concentration, the duration of exposure, the specific cellular context, and the presence of other signaling molecules.

Interactive Data Table: Mechanisms of Glial Cell Modulation by PGJ2/15d-PGJ2

Cell TypeEffectKey Mechanism(s)Key Downstream PathwaysPPARγ DependenceReference(s)
Microglia Suppression Inhibition of NF-κB transcriptional activityReduced iNOS, proinflammatory cytokinesIndependent medchemexpress.com
Microglia Activation Direct action, positive feedback loopsUpregulation of COX-2, morphological changesNot fully elucidated nih.gov
Astrocytes Suppression Inhibition of IKK, PI3K/Akt; Activation of Nrf2Inhibition of NF-κB, p38 MAPK, JNK; Upregulation of antioxidant genesIndependent medchemexpress.commedchemexpress.comsemanticscholar.orgfrontiersin.org
Astrocytes Activation Receptor-mediated (via PGD2), microglia-astrocyte interactionIncreased GFAP expressionNot fully elucidated nih.gov

Molecular Mechanisms of Action and Signaling Pathways of 15 Deoxy Δ12,14 Prostaglandin J2 15d Pgj2

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

15d-PGJ2 is a well-established natural ligand for members of the PPAR family of nuclear receptors, which are critical regulators of metabolism and inflammation. nih.govscilit.com Its interaction with these receptors can lead to the transcriptional activation of a host of genes.

15d-PGJ2 has been identified as a high-affinity, natural ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govpnas.orgsigmaaldrich.com The binding of 15d-PGJ2 to the ligand-binding domain of PPARγ induces a conformational change in the receptor. This event facilitates the formation of a heterodimer with the Retinoid X Receptor (RXR). nih.gov This activated heterodimeric complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes involved in critical cellular processes such as lipid metabolism and adipocyte differentiation. nih.govfrontiersin.org

Beyond its well-documented role as a PPARγ agonist, 15d-PGJ2 also interacts with Peroxisome Proliferator-Activated Receptor δ (PPARδ). medchemexpress.com The mechanism of activation for PPARδ is distinct, involving covalent modification. Research has demonstrated that 15d-PGJ2 forms a covalent adduct with a specific cysteine residue, Cys249, located within the ligand-binding domain of PPARδ. medchemexpress.com This covalent binding, an example of Michael addition, directly results in the transcriptional activation of PPARδ, highlighting a unique mechanism of covalent agonism for this nuclear receptor. medchemexpress.com

Through its potent activation of PPARγ, 15d-PGJ2 serves as a significant inducer of adipogenesis, the process by which precursor cells differentiate into mature adipocytes (fat cells). sigmaaldrich.comnih.gov The activation of PPARγ by 15d-PGJ2 is considered a pivotal event in initiating the transcriptional program that drives this differentiation. frontiersin.orgnih.gov Consequently, 15d-PGJ2 stimulates lipogenesis, the process of synthesizing and storing lipids within these newly formed adipocytes. nih.gov This highlights the essential role of the 15d-PGJ2-PPARγ signaling axis in the regulation of adipose tissue development and lipid storage. nih.govcambridge.orgproquest.com

Direct Inhibition of Nuclear Factor-κB (NF-κB) Signaling

In addition to its functions via PPARs, 15d-PGJ2 is a potent inhibitor of the pro-inflammatory Nuclear Factor-κB (NF-κB) signaling pathway. nih.gov This inhibition is achieved through direct, covalent modification of key components of the NF-κB cascade and can occur independently of PPARγ activation. nih.govpnas.org

One of the primary PPARγ-independent mechanisms by which 15d-PGJ2 suppresses NF-κB is through the direct inhibition of the IκB-Kinase (IKK) complex. nih.govnih.govresearchgate.net The IKK complex is responsible for phosphorylating the inhibitory IκBα protein, which sequesters NF-κB in the cytoplasm. nih.govresearchgate.net Phosphorylation marks IκBα for degradation, thereby releasing NF-κB to enter the nucleus and activate pro-inflammatory gene transcription. nih.gov 15d-PGJ2 has been shown to covalently bind to and inhibit the catalytic activity of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. nih.govnih.govresearchgate.netresearchgate.net This action effectively traps NF-κB in the cytoplasm, blocking its signaling function. researchgate.net

15d-PGJ2 can also directly target the NF-κB transcription factor itself. The most abundant and active form of NF-κB is a heterodimer composed of the p50 and p65 subunits. nih.gov The electrophilic cyclopentenone ring of 15d-PGJ2 can directly alkylate critical cysteine residues within the DNA-binding domains of both p50 (specifically Cys62) and p65. nih.govnih.gov This covalent modification sterically hinders the ability of the p50/p65 dimer to bind to its consensus DNA sequences in the promoters of target genes. nih.govnih.gov This direct inactivation of the NF-κB dimer provides a second, potent mechanism for inhibiting pro-inflammatory gene expression. nih.govbohrium.com

Table of Mentioned Compounds

Compound Name
15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2)
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Peroxisome Proliferator-Activated Receptor δ (PPARδ)
Retinoid X Receptor (RXR)
Nuclear Factor-κB (NF-κB)
IκB-Kinase (IKK)
IκBα
p50
p65

Formation of Covalent Protein Adducts and Modulation of Cell Signaling

15d-PGJ2 is distinguished by the presence of an α,β-unsaturated carbonyl group within its cyclopentenone ring, which confers high reactivity. nih.govportlandpress.commedchemexpress.com This electrophilic center readily forms covalent bonds, specifically Michael adducts, with nucleophilic residues on proteins, most notably the thiol group of cysteine. nih.govnih.govportlandpress.com This ability to covalently modify a subset of the cellular proteome is central to many of its biological effects, allowing it to act as a potent signaling molecule independent of classical receptor-ligand interactions. nih.govportlandpress.com

Adduct Formation with Keap1 and Subsequent Nrf2 Pathway Activation

A primary target for covalent modification by 15d-PGJ2 is the Kelch-like ECH-associated protein 1 (Keap1), a critical sensor of electrophilic and oxidative stress. nih.govportlandpress.comresearchgate.net Under basal conditions, Keap1 binds to the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), facilitating its ubiquitination and subsequent degradation by the proteasome. portlandpress.comresearchgate.net

15d-PGJ2 covalently modifies key cysteine residues on Keap1. nih.govportlandpress.com This adduction event alters the conformation of Keap1, disrupting its ability to target Nrf2 for degradation. portlandpress.comresearchgate.net Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. portlandpress.comnih.gov Within the nucleus, Nrf2 heterodimerizes with other transcription factors and binds to the Antioxidant Response Element (ARE), a specific DNA sequence found in the promoter region of numerous cytoprotective genes. portlandpress.comnih.govaacrjournals.orgresearchgate.net This entire activation cascade has been shown to be independent of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Further research suggests that 15d-PGJ2 may also promote the clearance of the now-dysfunctional Keap1 by enhancing its binding to the autophagy receptor p62/SQSTM1, thereby facilitating its removal via the autophagy-lysosome pathway. researchgate.net

Induction of Intracellular Antioxidant Defense Systems (e.g., Glutathione (B108866), Heme Oxygenase-1)

The activation of the Nrf2-ARE signaling pathway by 15d-PGJ2 culminates in the coordinated upregulation of a vast array of antioxidant and detoxifying enzymes. nih.govresearchgate.net This response fortifies the cell's capacity to counteract oxidative stress. nih.govnih.gov

Two of the most significantly induced proteins are Heme Oxygenase-1 (HO-1) and the enzymes responsible for the synthesis of glutathione (GSH). nih.govportlandpress.comnih.gov The induction of HO-1, a potent antioxidant enzyme, by 15d-PGJ2 has been consistently observed in diverse cell types, including endothelial cells and various cancer cell lines. nih.govnih.govaacrjournals.orgnih.gov This induction is critically dependent on the electrophilic nature of the 15d-PGJ2 molecule and is mediated through Nrf2, although other pathways such as the PI3K/Akt cascade can also be involved. aacrjournals.org

Simultaneously, 15d-PGJ2 boosts the intracellular pool of GSH, a major cellular antioxidant. nih.govresearchgate.net It achieves this by increasing the expression of glutamate-cysteine ligase, the rate-limiting enzyme in GSH biosynthesis. nih.govresearchgate.net The accumulation of these covalent adducts with Keap1 over time allows for a sustained induction of GSH and HO-1 even at low concentrations of 15d-PGJ2. nih.govportlandpress.com

Table 1: Antioxidant and Cytoprotective Genes/Proteins Induced by 15d-PGJ2 via Nrf2 Activation

Gene/ProteinFunctionReference
Heme Oxygenase-1 (HO-1)Catalyzes heme degradation; produces antioxidant biliverdin/bilirubin and anti-inflammatory carbon monoxide. nih.govportlandpress.comnih.govaacrjournals.org
Glutathione (GSH) Synthesis Enzymes (e.g., Glutamate-cysteine ligase)Increases intracellular levels of the major antioxidant glutathione. nih.govportlandpress.comresearchgate.net
NAD(P)H Dehydrogenase Quinone 1 (NQO1)Detoxifies quinones and their derivatives, preventing the generation of reactive oxygen species. researchgate.net
Glutathione Reductase (GR)Reduces glutathione disulfide (GSSG) back to the reduced form GSH. researchgate.netresearchgate.net
Glutathione Peroxidase (GPx)Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by GSH. researchgate.net
Superoxide (B77818) Dismutase (SOD)Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. researchgate.net

Regulatory Effects on Cellular Proliferation and Apoptosis

15d-PGJ2 exerts profound and often contradictory effects on cell fate, capable of either promoting cell division or triggering programmed cell death. This duality is a hallmark of its complex pharmacology and is intimately linked to its concentration and the specific cellular context.

Analysis of Biphasic Pharmacodynamics and Multitarget Behavior

A defining characteristic of 15d-PGJ2 is its biphasic, dose-dependent impact on cellular viability. nih.govresearchgate.netdoi.orgresearchgate.net At lower concentrations, typically in the sub-micromolar to low micromolar range, 15d-PGJ2 can stimulate cell proliferation. nih.govdoi.orgnih.gov Conversely, at higher concentrations, it consistently inhibits cell growth and potently induces apoptosis. nih.govdoi.orgnih.govspandidos-publications.com

This biphasic phenomenon arises from its multitarget behavior, where it engages different signaling pathways depending on its concentration and subcellular localization. nih.govnih.gov The pro-proliferative response at low doses is often attributed to interactions with cell surface receptors, such as the prostaglandin (B15479496) D2 receptor 2 (DP2, also known as CRTH2). nih.gov Activation of these receptors can lead to downstream signaling events, including the activation of the ERK1/2 pathway, which promotes cell growth. nih.gov

In contrast, the anti-proliferative and pro-apoptotic effects observed at higher concentrations are linked to the ability of 15d-PGJ2 to accumulate within the cell. nih.govnih.gov Once inside the cytosol and nucleus, it can interact with intracellular targets, such as mitochondrial proteins and transcription factors, leading to oxidative stress and the activation of cell death programs. nih.govnih.govnih.gov This understanding has been advanced by studies using nanoemulsion delivery systems, which demonstrated that by controlling the release of 15d-PGJ2 to bypass cell surface interactions, the proliferative phase could be eliminated, resulting in a purely dose-dependent induction of apoptosis. nih.govnih.gov

Table 2: Biphasic Effects of 15d-PGJ2 on Cellular Proliferation

Concentration RangePrimary EffectProposed MechanismReference
Low (e.g., ~0.3 µM)Stimulation of ProliferationActivation of cell surface receptors (e.g., DP2/CRTH2), leading to ERK1/2 activation. nih.govdoi.org
High (e.g., >0.5-1 µM)Inhibition of Proliferation / Induction of ApoptosisIntracellular accumulation, ROS generation, mitochondrial dysfunction, activation of pro-apoptotic targets (e.g., PPARγ). nih.govdoi.orgnih.gov

Mechanisms of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

A central mechanism through which 15d-PGJ2 initiates apoptosis is the induction of overwhelming oxidative stress, driven by the generation of reactive oxygen species (ROS). nih.govnih.govnih.gov Mitochondria are a key target and source of this ROS production. nih.govnih.gov

Research has identified the mitochondrial respiratory Complex I (NADH-ubiquinone reductase) as a direct molecular target of 15d-PGJ2. nih.gov At micromolar concentrations, 15d-PGJ2 inhibits the enzymatic activity of Complex I, leading to a blockage of electron transport and a subsequent dramatic increase in the leakage of electrons, which then react with oxygen to form superoxide and other ROS. nih.gov This inhibitory effect can be reversed by dithiothreitol, suggesting that it is mediated by the formation of a covalent adduct with a critical component of Complex I. nih.gov In addition to mitochondria, the activation of NADPH oxidase has also been implicated as a source of ROS generation by 15d-PGJ2. nih.gov

This surge in ROS depletes the cell's primary antioxidant defenses, notably by reducing intracellular levels of GSH. doi.orgnih.gov The critical role of oxidative stress in the apoptotic cascade is underscored by the finding that antioxidants, such as N-acetylcysteine, can effectively prevent 15d-PGJ2-induced cell death. nih.gov

Activation of Intrinsic Apoptotic Pathways

The mitochondrial dysfunction and massive ROS generation triggered by 15d-PGJ2 serve as potent signals for the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.govmdpi.com A key initiating event in this pathway is the loss of mitochondrial membrane potential, a phenomenon observed in cells treated with 15d-PGJ2. nih.gov

Activation of the intrinsic pathway converges on the activation of a cascade of cysteine proteases known as caspases. nih.gov Specifically, 15d-PGJ2 treatment has been shown to activate caspase-9, the initiator caspase of the mitochondrial pathway, which in turn cleaves and activates the principal executioner caspase, caspase-3. nih.gov In some cellular contexts, 15d-PGJ2 can also induce the activation of caspase-8, the initiator caspase of the extrinsic (death receptor) pathway, suggesting a potential crosstalk between the two major apoptotic routes. nih.gov The activation of these caspases leads to the cleavage of critical cellular substrates, culminating in the organized dismantling of the cell. nih.gov It is noteworthy, however, that in some cell lines, 15d-PGJ2-induced cell death can proceed via caspase-independent mechanisms, highlighting the complexity and cell-type specificity of its actions. nih.gov

Compound and Protein Glossary

Table 3: List of Compounds and Proteins

NameAbbreviation / AliasDescription
15-deoxy-Δ12,14-Prostaglandin J215d-PGJ2An electrophilic cyclopentenone prostaglandin, the subject of this article.
Prostaglandin D2PGD2The precursor from which 15d-PGJ2 is formed via dehydration.
Kelch-like ECH-associated protein 1Keap1A sensor protein for oxidative/electrophilic stress that targets Nrf2 for degradation.
Nuclear factor erythroid 2-related factor 2Nrf2A transcription factor that regulates the expression of antioxidant proteins.
GlutathioneGSHA major intracellular antioxidant.
Heme Oxygenase-1HO-1An inducible enzyme with antioxidant and anti-inflammatory functions.
Peroxisome proliferator-activated receptor gammaPPARγA nuclear receptor and known target of 15d-PGJ2, involved in metabolism and inflammation.
Glutamate-cysteine ligaseGCLThe rate-limiting enzyme in the synthesis of glutathione.
N-acetylcysteineNACAn antioxidant and precursor to glutathione.
Caspase-3-A key executioner caspase in apoptosis.
Caspase-8-An initiator caspase of the extrinsic apoptosis pathway.
Caspase-9-An initiator caspase of the intrinsic (mitochondrial) apoptosis pathway.
p38 mitogen-activated protein kinasep38A kinase involved in stress-response signaling pathways, often linked to apoptosis.
c-Jun N-terminal kinaseJNKA kinase involved in stress-response signaling pathways, often linked to apoptosis.
Extracellular signal-regulated kinase 1/2ERK1/2Kinases typically involved in cell proliferation and survival signaling.
Prostaglandin D2 receptor 2DP2 / CRTH2A cell surface G protein-coupled receptor for PGD2 and 15d-PGJ2.
NADH-ubiquinone reductaseComplex IThe first enzyme complex of the mitochondrial electron transport chain.
NADPH oxidaseNOXA membrane-bound enzyme complex that generates superoxide radicals.
Sequestosome 1p62 / SQSTM1An autophagy receptor protein involved in the clearance of ubiquitinated proteins.

Advanced Research Applications and Emerging Areas of Investigation Facilitated by Prostaglandin J2 D4

Comprehensive Lipidomics and Metabolomics Profiling of Eicosanoid Networks

The intricate and often transient nature of eicosanoid signaling networks necessitates highly sensitive and specific analytical methods for their study. Prostaglandin (B15479496) J2-d4 plays a pivotal role in enabling the accurate quantification of Prostaglandin J2 and its metabolites within the broader lipidome and metabolome. As a stable isotope-labeled internal standard, it co-elutes with the endogenous analyte but is distinguishable by its higher mass, allowing for the correction of sample loss during extraction and variations in instrument response.

This precise quantification is crucial for constructing a comprehensive profile of eicosanoid networks. By accurately measuring the levels of specific prostaglandins (B1171923), researchers can map the dynamic changes that occur in response to various stimuli or in different disease states. This detailed molecular snapshot provides invaluable insights into the complex interplay of these lipid mediators.

Table 1: Methodological Parameters for Prostaglandin Quantification using Deuterated Standards

ParameterDescriptionExample Value/Range
Analytical TechniqueThe primary method used for the detection and quantification of prostaglandins.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal StandardThe deuterated compound used for accurate quantification.Prostaglandin J2-d4
Lower Limit of Quantification (LLOQ)The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.2.5 pg/mL for 15-deoxy-Δ12,14-prostaglandin J2
Linearity (R²)The degree to which the instrument response is directly proportional to the analyte concentration.>0.998
Precision (CV%)The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.<11.8% (intraday), <14.7% (interday)
Extraction RecoveryThe percentage of the analyte that is recovered during the sample preparation process.~77-92% for prostaglandins

Mechanistic Studies of Prostaglandin J2 Family Members in Health and Disease

The ability to accurately measure fluctuations in Prostaglandin J2 levels, facilitated by this compound, has been instrumental in elucidating the mechanisms through which this family of molecules exerts its biological effects.

Elucidation of Roles in Oxidative Stress Response Mechanisms

Members of the Prostaglandin J2 family are known to be involved in cellular responses to oxidative stress. Their electrophilic nature allows them to interact with and modify key signaling proteins, thereby modulating cellular defense pathways. Research has shown that these prostaglandins can induce the expression of antioxidant enzymes, offering a protective effect against oxidative damage. The precise measurement of their endogenous levels under conditions of oxidative stress is critical to understanding the kinetics and extent of this response.

Investigations in Neuroinflammation and Pathophysiology of Neurodegenerative Conditions

Neuroinflammation is a key feature of many neurodegenerative diseases, and prostaglandins are central players in this process. The Prostaglandin J2 family, in particular, has been implicated in the pathology of conditions such as Alzheimer's and Parkinson's disease. nih.gov Studies have shown that levels of 15-deoxy-Δ12,14-prostaglandin J2 can increase significantly in the brain following injury, such as an acute stroke, with reported plasma level increases of 12- to 23-fold. nih.gov This upregulation is believed to contribute to neuronal dysfunction. nih.gov The ability to accurately quantify these changes using deuterated standards like this compound is crucial for correlating their presence with disease progression and for investigating their potential as therapeutic targets. nih.gov

Table 2: Research Findings on Prostaglandin J2 in Neuroinflammation

Condition/ModelKey FindingObserved Effect
Acute StrokeSignificant increase in plasma 15d-PGJ2 levels in patients. nih.gov12- to 23-fold increase. nih.gov
Neurodegenerative Disease ModelsPGJ2 and its metabolites promote the formation of protein aggregates.Contributes to neuronal dysfunction and the spread of neuropathology. nih.gov
In Vitro Neuronal CulturesPGJ2 can upregulate COX-2 expression.Creates a positive feedback loop that may transition acute to chronic inflammation.

Research in Metabolic Disorders and Adipogenesis Pathways

Prostaglandins of the J2 series, notably 15-deoxy-Δ12,14-prostaglandin J2, are recognized as endogenous ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. By binding to and activating PPARγ, these prostaglandins can induce the differentiation of preadipocytes into mature fat cells. This has significant implications for understanding metabolic disorders such as obesity and type 2 diabetes. The use of this compound in quantitative studies allows for the precise determination of the levels of these endogenous PPARγ ligands in various metabolic states, helping to unravel their role in both normal physiology and disease.

Analysis of Inflammatory Resolution and Anti-Inflammatory Processes

While some prostaglandins are potent initiators of inflammation, the J2 series, particularly 15-deoxy-Δ12,14-prostaglandin J2, has been shown to play a crucial role in the resolution of inflammation. This pro-resolving function is partly mediated by its ability to modulate the activity of immune cells. For example, in models of intestinal colitis, 15d-PGJ2 has been demonstrated to promote the resolution of inflammation by reducing the number of pro-inflammatory M1 macrophages while increasing the proportion of anti-inflammatory M2 macrophages. The accurate measurement of 15d-PGJ2 levels during the inflammatory response, made possible by the use of deuterated internal standards, is essential for understanding the temporal dynamics of inflammatory resolution.

Q & A

Q. What are the primary experimental methodologies for synthesizing and characterizing Prostaglandin J2-d4?

this compound, a deuterated analog of prostaglandin J2, is typically synthesized via isotopic labeling using deuterated precursors in multi-step organic reactions. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. Researchers must report synthesis protocols with details on reaction conditions, yields, and purification steps to ensure reproducibility .

Q. How does this compound function in cellular signaling pathways compared to its non-deuterated counterpart?

While the deuterated form retains structural similarity to native prostaglandins, its metabolic stability may differ due to kinetic isotope effects. Studies should compare binding affinities to receptors (e.g., PPARγ) and downstream signaling outcomes using assays like fluorescence polarization or Western blotting. Control experiments must include non-deuterated prostaglandins to isolate isotope-specific effects .

Q. What are the best practices for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard for quantification. Key steps include:

  • Using stable isotope-labeled internal standards (e.g., Prostaglandin J2-d8) to correct for matrix effects.
  • Validating extraction efficiency and linearity across physiological concentration ranges.
  • Reporting limits of detection (LOD) and quantification (LOQ) in accordance with FDA/EMA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s role in oxidative stress models?

Discrepancies often arise from variability in experimental models (e.g., cell lines vs. primary cultures) or differences in deuterium labeling positions. To address this:

  • Standardize cell culture conditions (e.g., oxygen levels, serum-free media) to minimize confounding variables.
  • Perform dose-response curves across studies to identify threshold effects.
  • Use multi-omics approaches (e.g., metabolomics, transcriptomics) to contextualize prostaglandin activity within broader pathways .

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics in vivo?

Key factors include:

  • Selection of deuterated vs. non-deuterated controls to assess isotope-specific pharmacokinetic profiles.
  • Use of radiolabeled tracers (e.g., ³H/¹⁴C) for tissue distribution studies.
  • Compliance with ethical guidelines for animal studies, including sample size justification and randomization protocols .

Q. How can researchers optimize the detection of this compound in low-abundance biological samples?

Strategies involve:

  • Pre-concentration techniques like solid-phase extraction (SPE) or immunoprecipitation.
  • Enhancing LC-MS sensitivity via derivatization (e.g., pentafluorobenzyl ester formation).
  • Cross-validating results with orthogonal methods (e.g., ELISA) to confirm specificity .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report effect sizes and confidence intervals to enhance reproducibility .

Q. How should researchers address potential artifacts in this compound studies caused by serum contamination?

  • Measure serum-derived prostaglandins in parallel experiments.
  • Use serum-free media or charcoal-stripped serum to minimize interference.
  • Validate findings with isotopic dilution assays to distinguish endogenous vs. exogenous compounds .

Data Reporting and Replication

Q. What metadata is essential for sharing this compound research data in public repositories?

Include:

  • Synthesis protocols (e.g., solvent ratios, reaction temperatures).
  • Instrument parameters (e.g., LC gradient, MS ionization settings).
  • Raw data files (e.g., .RAW, .mzML) and processing scripts for transparency .

Q. How can researchers ensure the replicability of this compound studies across laboratories?

  • Adopt standardized reference materials (e.g., NIST-certified prostaglandins).
  • Publish detailed protocols on platforms like protocols.io .
  • Participate in inter-laboratory round-robin studies to validate critical assays .

Ethical and Safety Considerations

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) during synthesis.
  • Follow chemical hygiene plans for deuterated compounds, including waste disposal guidelines.
  • Document adverse events in accordance with institutional review board (IRB) requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.